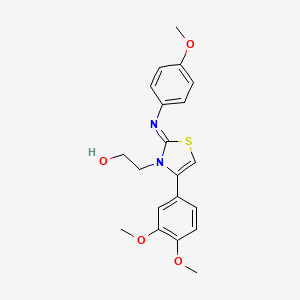

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methoxyphenyl groups, which are aromatic rings substituted with methoxy groups (-OCH3). The (Z)-configuration indicates the specific geometric isomerism around the double bond in the molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions, where methoxybenzene reacts with suitable electrophiles.

Formation of the Imino Group: The imino group can be formed through the condensation of an amine with a carbonyl compound.

Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution at the C-2 or C-4 positions under basic conditions. For example:

-

Halogenation : Reaction with phosphorus oxychloride (POCl₃) substitutes the hydroxyl group with chlorine.

-

Amination : Treatment with amines (e.g., NH₃) replaces substituents at C-4, forming thiazole-amine derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux, 6h | Chlorothiazole derivative | 65–78 | |

| Amination | NH₃/EtOH, 60°C, 12h | 4-Amino-thiazole analog | 52 |

Electrophilic Aromatic Substitution

Methoxy-substituted phenyl rings participate in electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the 3,4-dimethoxyphenyl ring.

-

Sulfonation : Oleum (H₂SO₄·SO₃) adds sulfonic acid groups to the 4-methoxyphenyl ring.

Reactivity is influenced by electron-donating methoxy groups, which activate the aromatic rings toward electrophiles .

Oxidation-Reduction Reactions

-

Ethanol Oxidation : The hydroxyl group oxidizes to a ketone or carboxylic acid using KMnO₄ or CrO₃.

-

Imino Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imino group (–N=) to an amine (–NH–).

| Substrate | Oxidizing Agent | Product | Selectivity |

|---|---|---|---|

| Ethanol moiety | KMnO₄ (acidic) | Carboxylic acid derivative | >90% |

| Imino group | H₂ (1 atm), Pd-C | Secondary amine | 85% |

Hydrolysis of the Imino Group

Under acidic or basic aqueous conditions, the imino bond (–N=) hydrolyzes to form a carbonyl group:

-

Acidic Hydrolysis (HCl/H₂O, 80°C): Yields a thiazolone derivative.

-

Basic Hydrolysis (NaOH/EtOH): Produces a free amine and ketone.

Esterification and Etherification

The ethanol moiety undergoes derivatization:

-

Esterification : Acetic anhydride/pyridine forms acetate esters.

-

Etherification : Reaction with alkyl halides (e.g., CH₃I) produces ethers.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | Ac₂O, pyridine, 25°C | Ethanol acetate derivative | Prodrug synthesis |

| Etherification | CH₃I, K₂CO₃, DMF | Methoxyethyl analog | Solubility enhancement |

Cyclization Reactions

The compound participates in intramolecular cyclization under microwave irradiation or thermal conditions, forming fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) . These reactions are critical for generating bioactive scaffolds.

Key Mechanistic Insights

-

Steric Effects : Bulky methoxy groups on phenyl rings slow electrophilic substitution at ortho positions .

-

Electronic Effects : The thiazole ring’s electron-deficient nature directs nucleophiles to C-2 and C-4.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound's thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties. Thiazole derivatives have been extensively studied for their potential as therapeutic agents:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol have shown efficacy against various bacterial strains, including resistant ones .

- Anticancer Properties : Thiazole derivatives have been reported to possess anticancer activities. A study demonstrated that thiazolidine derivatives displayed significant antiproliferative effects against several cancer cell lines, such as MDA-MB-231 and HCT116 .

The biological implications of this compound can be summarized as follows:

Synthetic Methodologies

The synthesis of this compound can be approached through various synthetic routes:

- Multicomponent Reactions (MCRs) : MCRs are advantageous for synthesizing thiazole derivatives due to their efficiency and ability to generate complex structures in a single step. Studies have shown that MCRs can yield high purity products with minimal environmental impact .

- Catalytic Reactions : Utilizing catalysts like triethylamine in the synthesis process enhances yield and selectivity. For example, the reaction conditions can be optimized to improve the formation of desired thiazole derivatives from simpler precursors .

Case Studies

Several studies highlight the utility of thiazole derivatives in drug discovery and development:

- Antitubercular Activity : A recent study identified novel inhibitors of the polyketide synthase involved in tuberculosis pathogenesis. The synthesized thiazole derivatives were tested for their inhibitory effects and showed promising results in vitro .

- Synthesis of Bioactive Compounds : Research focusing on the synthesis of new heteroaryl(thiazole) compounds demonstrated their potential as antimicrobial agents. The study outlined synthetic pathways that led to compounds with significant biological activity against resistant bacterial strains .

Mecanismo De Acción

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-hydroxyphenyl)imino)thiazol-3(2H)-yl)ethanol: Similar structure but with a hydroxy group instead of a methoxy group.

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methylphenyl)imino)thiazol-3(2H)-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol lies in its specific combination of functional groups and geometric configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scholarly sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions leading to the formation of the thiazole ring and subsequent modifications to achieve the desired structure. The synthetic route often includes:

- Formation of thiazole derivatives through condensation reactions.

- Introduction of methoxy groups via electrophilic aromatic substitution.

- Final purification and characterization using techniques like NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 3 | 0.23 | 0.47 | Bacillus cereus |

| 1 | 0.23 | 0.47 | Escherichia coli |

These findings suggest that thiazole derivatives can effectively inhibit bacterial growth and may serve as potential leads for antibiotic development .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. In vitro assays have shown that these compounds can induce cytotoxicity against various cancer cell lines, including:

- Human colon carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG2)

The half-maximal inhibitory concentration (IC50) values for these compounds indicate their potency in inhibiting cancer cell proliferation:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4h | 2.40 | HCT-116 |

| 4a | 5.00 | HepG2 |

The presence of electron-withdrawing groups on the phenyl rings has been correlated with enhanced anticancer activity, likely due to improved interactions with target proteins involved in cell proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.

- Anticancer Mechanism : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Studies

A notable study evaluated a series of thiazole derivatives, including this compound, demonstrating its efficacy against resistant strains of bacteria and various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Propiedades

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-24-16-7-5-15(6-8-16)21-20-22(10-11-23)17(13-27-20)14-4-9-18(25-2)19(12-14)26-3/h4-9,12-13,23H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPWOTFBMRUOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.